Cyclobutane-1,3-diamine dihydrochloride
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Overview
Description
Cyclobutane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C4H10N2·2HCl. It is a derivative of cyclobutane, a four-membered ring structure, and contains two amine groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutane-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of malonates followed by cyclization to form the cyclobutane ring. The amine groups are then introduced through subsequent reactions . Another method involves the reduction of cyclobutane-1,3-dione followed by amination . These synthetic routes typically require controlled reaction conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclobutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a wide range of substituted cyclobutane derivatives .
Scientific Research Applications
Cyclobutane-1,3-diamine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of cyclobutane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1,2-diamine: Similar in structure but with amine groups at the 1 and 2 positions.
Cyclopentane-1,3-diamine: Contains a five-membered ring instead of a four-membered ring.
Cyclohexane-1,3-diamine: Contains a six-membered ring and different steric properties
Uniqueness
Cyclobutane-1,3-diamine dihydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity compared to its five- and six-membered counterparts. This structural feature makes it a valuable building block in synthetic chemistry and drug design .
Properties
IUPAC Name |
cyclobutane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDYWFYSNPVRKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314772-13-8, 1523571-90-5 |
Source
|
Record name | cyclobutane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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